N-benzyl-2,2,2-trichloro-N-ethylacetamide
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Overview
Description
N-benzyl-2,2,2-trichloro-N-ethylacetamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a benzyl group, a trichloroacetyl group, and an ethylacetamide moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,2,2-trichloro-N-ethylacetamide typically involves the reaction of benzylamine with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichloroacetyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,2,2-trichloro-N-ethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The trichloroacetyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form benzylamine and trichloroacetic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Reduced forms of the compound, such as N-benzyl-2,2,2-trichloroacetamide.
Hydrolysis: Benzylamine and trichloroacetic acid.
Scientific Research Applications
N-benzyl-2,2,2-trichloro-N-ethylacetamide has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-2,2,2-trichloro-N-ethylacetamide involves its interaction with specific molecular targets. The trichloroacetyl group is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or modification of protein function, which is the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2,2,2-trichloroacetimidate
- 2,2,2-Trichloroacetimidic acid benzyl ester
- N-benzyl-2,2,2-trichloroacetamide
Uniqueness
N-benzyl-2,2,2-trichloro-N-ethylacetamide is unique due to the presence of both the benzyl and ethylacetamide groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophobicity and reactivity, making it suitable for specific applications in organic synthesis and research.
Properties
IUPAC Name |
N-benzyl-2,2,2-trichloro-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO/c1-2-15(10(16)11(12,13)14)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDIZQBWUATQEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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